(+/-)-Lisofylline

Descripción

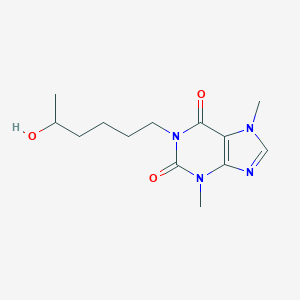

Structure

3D Structure

Propiedades

IUPAC Name |

1-(5-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMXQKNUPPXBRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046343 | |

| Record name | (+/-)-Lisofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6493-06-7, 100324-81-0 | |

| Record name | Penthydroxyfylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lisofylline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100324810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Lisofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LISOFYLLINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R99EE080JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multi-Faceted Anti-Inflammatory Mechanism of (+/-)-Lisofylline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Lisofylline (LSF) is a synthetic methylxanthine derivative with demonstrated anti-inflammatory properties in a range of preclinical models of inflammatory diseases. Its mechanism of action is multifaceted, involving the modulation of key signaling pathways, inhibition of pro-inflammatory cytokine production, and the protection of cells from inflammatory damage. This technical guide provides an in-depth overview of the core mechanisms of LSF, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of the signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and inflammation research.

Introduction

Inflammatory diseases, including autoimmune disorders and sepsis, are characterized by the dysregulated activation of the immune system, leading to tissue damage and organ dysfunction. This compound has emerged as a promising therapeutic candidate due to its unique ability to target multiple nodes within the inflammatory cascade. Unlike many conventional anti-inflammatory agents, LSF exhibits a broad spectrum of activity, impacting both intracellular signaling and the extracellular cytokine milieu. This guide will dissect the primary mechanisms through which LSF exerts its anti-inflammatory effects.

Core Mechanisms of Action

The anti-inflammatory effects of this compound can be attributed to three primary mechanisms:

-

Inhibition of Phosphatidic Acid Generation: LSF is a known inhibitor of lysophosphatidic acid acyltransferase (LPAAT), an enzyme critical for the synthesis of phosphatidic acid (PA). PA is a key lipid second messenger that plays a role in pro-inflammatory signaling.

-

Modulation of Intracellular Signaling Pathways: LSF has been shown to interfere with several key inflammatory signaling cascades, including the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the Interleukin-12 (IL-12)/Signal Transducer and Activator of Transcription 4 (STAT4) pathway. More recently, evidence has emerged for its role in activating the AMP-activated protein kinase (AMPK) pathway.

-

Regulation of Cytokine Production: By modulating the aforementioned signaling pathways, LSF effectively suppresses the production of a range of pro-inflammatory cytokines while in some contexts promoting anti-inflammatory cytokines.

Inhibition of Phosphatidic Acid Generation

Phosphatidic acid is a crucial signaling lipid involved in a variety of cellular processes, including the activation of inflammatory responses. LSF's ability to inhibit the generation of phosphatidic acid is a key element of its anti-inflammatory profile.

Quantitative Data

| Target Enzyme | Cell Line | IC50 | Reference |

| Lysophosphatidic acid acyltransferase | P388D1 macrophage-like cells | ~50 µM | (Bursten et al., 1994) |

Experimental Protocol: Lysophosphatidic Acid Acyltransferase (LPAAT) Activity Assay

-

Cell Culture: P388D1 macrophage-like cells are cultured in an appropriate medium (e.g., Fischer's medium) supplemented with fetal bovine serum, L-glutamine, and antibiotics.

-

Cell Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce LPAAT activity.

-

Preparation of Cell Lysates: Following stimulation, cells are harvested, washed, and lysed to obtain a microsomal fraction containing the LPAAT enzyme.

-

Enzyme Assay: The LPAAT activity is measured by incubating the microsomal fraction with radiolabeled lysophosphatidic acid (e.g., [14C]oleoyl-LPA) and a fatty acyl-CoA donor (e.g., oleoyl-CoA).

-

LSF Treatment: The assay is performed in the presence of varying concentrations of LSF to determine its inhibitory effect.

-

Quantification: The formation of radiolabeled phosphatidic acid is quantified using thin-layer chromatography (TLC) followed by autoradiography or scintillation counting. The IC50 value is calculated as the concentration of LSF that inhibits 50% of the LPAAT activity.

Modulation of Intracellular Signaling Pathways

LSF's influence extends to critical intracellular signaling cascades that regulate the inflammatory response.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK pathway is a key signaling cascade involved in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. LSF has been shown to attenuate the activation of p38 MAPK.

| Cell Type | Stimulus | LSF Concentration | Effect on p38 MAPK Phosphorylation | Reference |

| Human Mesangial Cells | High Glucose (25 mM) | 20 µM | Reduced to control levels[1][2] | (Bolick et al., 2003) |

| Human Mesangial Cells | Angiotensin II (10-7 M) | 20 µM | Significantly reduced phosphorylation[1][2] | (Bolick et al., 2003) |

-

Cell Culture and Treatment: Human mesangial cells are cultured in normal glucose (5.5 mM) or high glucose (25 mM) for 7 days, or with angiotensin II (10-7 M) for 4 hours, with or without LSF (20 µM)[1][2].

-

Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of p38 MAPK. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with an antibody for total p38 MAPK to ensure equal loading.

-

Densitometry: The intensity of the bands is quantified using densitometry software, and the ratio of phosphorylated p38 MAPK to total p38 MAPK is calculated.

Interleukin-12 (IL-12) / STAT4 Pathway

The IL-12/STAT4 signaling pathway is crucial for the differentiation of T helper 1 (Th1) cells, which are key drivers of cell-mediated immunity and inflammation. LSF has been shown to inhibit this pathway, thereby suppressing Th1-mediated inflammatory responses.

| Cell Type | Stimulus | LSF Concentration | Effect on STAT4 Phosphorylation | Reference |

| Murine T cells | IL-12 | Not specified | Inhibited IL-12-induced increases | (Yang et al., 2003)[3] |

| Human T cells | IL-12 | Not specified | Inhibits IL-12-dependent responses | (Rice et al., 1998)[4] |

-

Cell Isolation and Culture: T cells are isolated from murine spleens or human peripheral blood and cultured in appropriate media.

-

Cell Stimulation: T cells are stimulated with IL-12 in the presence or absence of LSF.

-

Protein Extraction: Nuclear or whole-cell extracts are prepared from the T cells.

-

Electrophoretic Mobility Shift Assay (EMSA): To assess STAT4 DNA binding activity, nuclear extracts are incubated with a radiolabeled oligonucleotide probe containing the STAT4 binding site. The protein-DNA complexes are then resolved by non-denaturing polyacrylamide gel electrophoresis and visualized by autoradiography.

-

Western Blotting: To directly measure STAT4 phosphorylation, whole-cell lysates are subjected to SDS-PAGE and immunoblotted with an antibody specific for phosphorylated STAT4. Total STAT4 levels are also assessed as a loading control.

AMP-activated Protein Kinase (AMPK) Pathway

AMPK is a key cellular energy sensor that, when activated, can exert anti-inflammatory effects. Recent studies suggest that LSF may activate AMPK, contributing to its therapeutic potential.

Currently, direct quantitative data on the fold-activation of AMPK by LSF is limited in the readily available literature. Further research is needed to quantify this effect precisely.

-

Cell Culture and Treatment: Relevant cell types (e.g., macrophages, endothelial cells) are treated with LSF for various time points and at different concentrations.

-

Western Blotting: Cell lysates are prepared and subjected to Western blotting as described for p38 MAPK. The membrane is probed with antibodies specific for phosphorylated AMPK (at Thr172) and phosphorylated Acetyl-CoA Carboxylase (ACC), a downstream target of AMPK. Total AMPK and ACC levels are also measured to confirm equal loading. An increase in the ratio of phosphorylated to total AMPK and ACC indicates AMPK activation.

Regulation of Cytokine Production

A major consequence of LSF's modulation of intracellular signaling is the altered production of cytokines. LSF generally suppresses pro-inflammatory cytokines while its effect on anti-inflammatory cytokines can be context-dependent.

Quantitative Data

| Cytokine | Model | LSF Treatment | Effect | Reference |

| Pro-inflammatory | ||||

| TNF-α | Multiple low-dose streptozotocin-treated mice | Daily treatment | Suppression of systemic levels | (Yang et al., 2003)[5] |

| TNF-α | Human leukocytes stimulated with LPS, H. influenzae, S. pneumoniae | Not specified | Inhibition of production | (van Furth et al., 1996)[6] |

| IL-1β | Human leukocytes stimulated with LPS, H. influenzae, S. pneumoniae | Not specified | Inhibition of production | (van Furth et al., 1996)[6] |

| IL-6 | Human leukocytes stimulated with LPS, H. influenzae, S. pneumoniae | Not specified | Inhibition of production | (van Furth et al., 1996)[6] |

| IFN-γ | Non-obese diabetic (NOD) mice | Administered for 3 weeks | Suppressed production | (Yang et al., 2002)[7] |

| IFN-γ | Multiple low-dose streptozotocin-treated mice | Daily treatment | Suppression of systemic levels | (Yang et al., 2003)[5] |

| Anti-inflammatory/Regulatory | ||||

| IL-10 | Human leukocytes stimulated with S. pneumoniae | Not specified | Stimulated production | (van Furth et al., 1996)[6] |

| TGF-β | Human Mesangial Cells in high glucose | 20 µM daily for 7 days | Decreased to control levels | (Bolick et al., 2003)[1][2] |

| TGF-β | Murine bone marrow cells treated with 5-fluorouracil (B62378) | Not specified | Blocked release | (Clarke et al., 1996)[8] |

Experimental Protocol: Cytokine Measurement

-

In Vivo Models:

-

Animal Models: Non-obese diabetic (NOD) mice or streptozotocin-induced diabetic mice are treated with LSF or a vehicle control[5][7].

-

Sample Collection: Blood is collected at specified time points, and serum is prepared.

-

Cytokine Analysis: Serum cytokine levels (e.g., IFN-γ, TNF-α) are measured using enzyme-linked immunosorbent assay (ELISA) kits specific for each cytokine.

-

-

In Vitro Models:

-

Cell Culture: Human leukocytes or human mesangial cells are cultured under appropriate conditions[1][2][6].

-

Stimulation and Treatment: Cells are stimulated with inflammatory agents (e.g., LPS, high glucose) in the presence or absence of LSF.

-

Supernatant Collection: The cell culture supernatant is collected after a specified incubation period.

-

Cytokine Analysis: Cytokine concentrations in the supernatant are quantified by ELISA.

-

Conclusion

This compound exhibits a complex and potent anti-inflammatory mechanism of action that involves the inhibition of phosphatidic acid synthesis and the modulation of key intracellular signaling pathways, including p38 MAPK and IL-12/STAT4. These actions culminate in the suppression of pro-inflammatory cytokine production. The data and protocols presented in this technical guide provide a comprehensive foundation for understanding and further investigating the therapeutic potential of LSF in a variety of inflammatory diseases. The multifaceted nature of its mechanism suggests that LSF could offer advantages over more targeted anti-inflammatory agents, particularly in complex inflammatory conditions. Further research, including well-controlled clinical trials, is warranted to fully elucidate its clinical utility.

References

- 1. Lisofylline, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Inhibition of STAT4 activation by lisofylline is associated with the protection of autoimmune diabetes [pubmed.ncbi.nlm.nih.gov]

- 4. Selective pharmacologic inhibition of murine and human IL-12-dependent Th1 differentiation and IL-12 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The novel anti-inflammatory compound, lisofylline, prevents diabetes in multiple low-dose streptozotocin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of lisofylline and pentoxifylline on the bacterial-stimulated production of TNF-alpha, IL-1 beta IL-10 by human leucocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The anti-inflammatory compound lisofylline prevents Type I diabetes in non-obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lisofylline inhibits transforming growth factor beta release and enhances trilineage hematopoietic recovery after 5-fluorouracil treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Enantiomeric Separation of (±)-Lisofylline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of racemic (±)-lisofylline and its subsequent enantiomeric separation. Lisofylline, a methylxanthine derivative, has demonstrated significant anti-inflammatory properties and is a subject of interest in drug development for conditions such as type 1 diabetes.[1] This document details two primary methodologies: the chemical synthesis of the racemic mixture and its resolution into individual enantiomers, with a focus on chemoenzymatic kinetic resolution. Detailed experimental protocols, quantitative data, and visual representations of synthetic routes, separation workflows, and relevant signaling pathways are presented to facilitate understanding and replication by researchers in the field.

Synthesis of Racemic (±)-Lisofylline

The synthesis of racemic (±)-lisofylline, chemically known as 1-(5-hydroxyhexyl)-3,7-dimethylxanthine, can be efficiently achieved through a two-step process commencing from the readily available starting material, theobromine (B1682246). The synthetic strategy involves the alkylation of theobromine to introduce the hexyl side chain, followed by the reduction of the keto group to the desired secondary alcohol.

Synthesis of the Precursor: Pentoxifylline (B538998)

The initial step involves the N-alkylation of theobromine with a 6-halo-2-hexanone, such as 6-chloro-2-hexanone (B157210), to yield pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine). This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the theobromine anion on the alkyl halide.

Reduction of Pentoxifylline to (±)-Lisofylline

The subsequent step is the reduction of the ketone functionality of pentoxifylline to a secondary alcohol, yielding racemic (±)-lisofylline. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄).[2] The reaction is generally performed in an alcoholic solvent, such as methanol (B129727) or ethanol.

Enantiomeric Separation of (±)-Lisofylline

The separation of the racemic mixture of lisofylline into its individual (R)- and (S)-enantiomers is crucial, as often only one enantiomer possesses the desired biological activity. A highly effective method for this separation is chemoenzymatic kinetic resolution.

Chemoenzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers. In the case of (±)-lisofylline, lipase-catalyzed transesterification has been shown to be a highly efficient method for achieving enantiomeric separation.[1]

This process involves the selective acylation of one enantiomer by a lipase (B570770) in the presence of an acyl donor, leaving the other enantiomer unreacted. Immobilized lipase B from Candida antarctica (CAL-B) has been identified as a particularly effective biocatalyst for this transformation.[1]

Experimental Protocols

Synthesis of Pentoxifylline

A mixture of theobromine (1 equivalent) and a base such as potassium carbonate (1.5 equivalents) is suspended in a suitable polar aprotic solvent like dimethylformamide (DMF). To this suspension, 6-chloro-2-hexanone (1.2 equivalents) is added, and the reaction mixture is heated to approximately 80-100 °C for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford pentoxifylline.

Synthesis of (±)-Lisofylline

Pentoxifylline (1 equivalent) is dissolved in methanol. The solution is cooled to 0 °C in an ice bath, and sodium borohydride (1.5 equivalents) is added portion-wise with stirring. The reaction is allowed to proceed at 0 °C for a specified time and then warmed to room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched by the careful addition of water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with an organic solvent such as ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude (±)-lisofylline, which can be further purified by column chromatography.

Enantiomeric Resolution of (±)-Lisofylline via Chemoenzymatic Kinetic Resolution

Racemic lisofylline (1 equivalent) is suspended in ethyl acetate. To this suspension, vinyl acetate (3 equivalents) as the acyl donor and immobilized lipase B from Candida antarctica (Chirazyme L-2) are added. The reaction mixture is incubated at a controlled temperature, for instance, 60 °C, with shaking for a specific duration (e.g., 2 hours) to achieve approximately 50% conversion.[1] The reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC). After the desired conversion is reached, the enzyme is filtered off, and the solvent is evaporated. The resulting mixture of the acylated enantiomer and the unreacted enantiomer can then be separated by column chromatography.

Data Presentation

Table 1: Summary of a Representative Chemoenzymatic Resolution of (±)-Lisofylline

| Parameter | Value | Reference |

| Substrate | (±)-Lisofylline | [1] |

| Enzyme | Immobilized Candida antarctica lipase B (Chirazyme L-2) | [1] |

| Acyl Donor | Vinyl acetate (3 equivalents) | [1] |

| Solvent | Ethyl acetate | [1] |

| Temperature | 60 °C | [1] |

| Reaction Time | 2 hours | [1] |

| Conversion | ~50% | [1] |

| Enantiomeric Excess (ee) of Products | >99% | [1] |

| Yield of Resolved Enantiomers | 47-50% | [1] |

Signaling Pathways Modulated by Lisofylline

Lisofylline exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways. Understanding these pathways is critical for elucidating its mechanism of action and for the development of related therapeutic agents.

AMPK Signaling Pathway

Lisofylline has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway.[3] AMPK is a central regulator of cellular energy homeostasis and its activation can lead to a reduction in inflammatory responses.

IL-12/STAT4 Signaling Pathway

Lisofylline can inhibit the Interleukin-12 (IL-12) signaling pathway by blocking the activation of the Signal Transducer and Activator of Transcription 4 (STAT4).[4][5] This inhibition is crucial for its immunomodulatory effects, particularly in the context of autoimmune diseases like type 1 diabetes.

p38 MAPK Signaling Pathway

Lisofylline has also been found to modulate the p38 mitogen-activated protein kinase (MAPK) pathway.[6] By reducing the phosphorylation of p38 MAPK, lisofylline can attenuate downstream inflammatory responses.

Conclusion

This technical guide outlines a robust and reproducible approach for the synthesis of racemic (±)-lisofylline and its efficient separation into enantiomerically pure forms. The detailed protocols and methodologies provided herein are intended to serve as a valuable resource for researchers engaged in the study and development of lisofylline and its analogs. Furthermore, the elucidation of its interactions with key signaling pathways offers a deeper understanding of its therapeutic potential and provides a foundation for future drug discovery efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel strategies for inhibition of the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interleukin-12 (IL-12)/STAT4 Axis Is an Important Element for β-Cell Dysfunction Induced by Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of STAT4 activation by lisofylline is associated with the protection of autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interleukin-12 (IL-12)/STAT4 Axis Is an Important Element for β-Cell Dysfunction Induced by Inflammatory Cytokines | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

Probing the Therapeutic Potential of (+/-)-Lisofylline in Autoimmunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Lisofylline (LSF), a synthetic methylxanthine derivative, has emerged as a promising immunomodulatory agent with therapeutic potential in a range of autoimmune disorders. This technical guide provides a comprehensive overview of the molecular targets and mechanisms of action of LSF in preclinical models of autoimmune disease. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways, this document serves as an in-depth resource for researchers and drug development professionals investigating novel anti-inflammatory and immunomodulatory therapies. LSF exhibits a multifaceted mechanism of action, primarily centered on the inhibition of pro-inflammatory cytokine signaling and the modulation of key intracellular pathways, including the STAT4 and p38 MAPK pathways. Its efficacy has been demonstrated in various autoimmune models, most notably type 1 diabetes, experimental autoimmune encephalomyelitis, and graft-versus-host disease, where it has been shown to ameliorate disease severity and protect against tissue damage.

Introduction

Autoimmune diseases, a heterogeneous group of chronic conditions affecting millions worldwide, are characterized by a dysregulated immune response directed against self-antigens. This aberrant immune activity leads to chronic inflammation and subsequent tissue and organ damage. Current therapeutic strategies often involve broad immunosuppression, which can be associated with significant side effects. Consequently, there is a pressing need for more targeted therapies that can selectively modulate pathogenic immune pathways.

This compound (LSF) is a small molecule with established anti-inflammatory properties. Initially investigated for its potential in reducing the toxicity of cancer chemotherapy and treating sepsis, recent research has unveiled its significant immunomodulatory effects, positioning it as a candidate for the treatment of autoimmune diseases. This guide delves into the core mechanisms by which LSF exerts its therapeutic effects in preclinical autoimmune disease models, providing a foundational resource for further research and development.

Molecular Targets and Mechanism of Action

LSF's immunomodulatory effects are attributed to its ability to interfere with multiple signaling cascades that are central to the inflammatory response in autoimmune diseases.

Inhibition of Pro-inflammatory Cytokine Signaling

A hallmark of LSF's mechanism of action is its ability to suppress the production and action of key pro-inflammatory cytokines.

-

Interleukin-12 (IL-12) and STAT4 Signaling: LSF has been shown to inhibit the IL-12 signaling pathway. Specifically, it blocks the activation of Signal Transducer and Activator of Transcription 4 (STAT4), a critical transcription factor downstream of the IL-12 receptor.[1] By inhibiting STAT4 phosphorylation, LSF effectively curtails the differentiation and expansion of Th1 cells, a key T helper cell subset implicated in the pathogenesis of many autoimmune diseases. This interruption of the IL-12/STAT4 axis is a central mechanism underlying LSF's efficacy in preventing autoimmune diabetes in non-obese diabetic (NOD) mice.[1]

-

Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ): LSF treatment has been associated with a significant reduction in the serum levels of TNF-α and IFN-γ in various autoimmune models.[2][3] These cytokines are potent mediators of inflammation and tissue damage. The suppression of their production contributes to the overall anti-inflammatory effect of LSF.

-

Other Pro-inflammatory Cytokines: LSF also modulates the signaling of other critical pro-inflammatory cytokines, including IL-1β and IL-6, further contributing to its broad anti-inflammatory profile.

Modulation of MAP Kinase Pathways

LSF has been shown to modulate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. In human mesangial cells cultured under conditions mimicking diabetic nephropathy, LSF reduced the phosphorylation of p38 MAPK.[4] The p38 MAPK pathway is a key regulator of inflammatory responses, and its inhibition by LSF likely contributes to the reduction of extracellular matrix deposition and inflammation observed in this model.

Putative Effects on NF-κB Signaling

While direct, high-affinity binding to components of the Nuclear Factor-kappa B (NF-κB) pathway has not been definitively established for LSF, its ability to suppress the production of numerous NF-κB-dependent pro-inflammatory cytokines suggests an indirect modulatory role. The NF-κB pathway is a master regulator of inflammation, and its inhibition is a key therapeutic strategy for many inflammatory diseases. Further research is warranted to elucidate the precise mechanisms by which LSF may influence NF-κB activity in the context of autoimmunity.

Efficacy in Preclinical Autoimmune Disease Models

The therapeutic potential of LSF has been evaluated in a variety of preclinical models of autoimmune disease.

Type 1 Diabetes (T1D)

LSF has demonstrated significant efficacy in models of T1D. In the non-obese diabetic (NOD) mouse model, a spontaneous model of autoimmune diabetes, LSF treatment prevented the onset of diabetes.[1] This protective effect was associated with the inhibition of STAT4 activation.[1] In streptozotocin (B1681764) (STZ)-induced models of diabetes, LSF has also shown protective effects on pancreatic β-cells.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for multiple sclerosis. Studies have shown that LSF can ameliorate the clinical severity of EAE.

Graft-versus-Host Disease (GVHD)

GVHD is a serious complication of allogeneic hematopoietic stem cell transplantation where donor immune cells attack the recipient's tissues. LSF has shown promise in mitigating GVHD in animal models.

Other Autoimmune Models

Preliminary evidence suggests that LSF may also have therapeutic potential in other autoimmune conditions such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA), although further research is needed to establish its efficacy in these models.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound in various autoimmune disease models.

Table 1: Effect of this compound on Cytokine Levels in Autoimmune Disease Models

| Model | Cytokine | Treatment Group | Control Group | Fold/Percent Change | Reference |

| NOD Mice | IFN-γ | LSF-treated | Saline-treated | Markedly reduced | [5] |

| MRL/lpr Mice | TNF-α | LSF-treated | Vehicle-treated | Data not available | N/A |

| CIA Mice | IL-6 | LSF-treated | Vehicle-treated | Data not available | N/A |

Table 2: Effect of this compound on Disease Severity in Autoimmune Disease Models

| Model | Disease Score Metric | Treatment Group | Control Group | p-value | Reference |

| NOD Islet Transplant | Euglycemia Maintenance | >65 days | 6 days | p=0.0004 | [5] |

| MRL/lpr Mice | Proteinuria/Skin Lesions | Data not available | Data not available | N/A | N/A |

| CIA Mice | Arthritis Index | Data not available | Data not available | N/A | N/A |

| EAU Rats | Inflammation Score | Data not available | Data not available | N/A | N/A |

Table 3: In Vitro Inhibitory Activity of this compound

| Target | Assay System | IC50 | Reference |

| STAT4 Phosphorylation | IL-12 stimulated T-cells | Data not available | [1] |

| IκBα Phosphorylation | TNF-α stimulated endothelial cells | ~10 µM (for similar compounds) | [6] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound.

Experimental Workflows

The following diagrams outline typical experimental workflows for studying the effects of this compound in autoimmune disease models.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Induction of STZ-Induced Diabetes in Mice

-

Animals: Use male C57BL/6 mice, 8-10 weeks of age.

-

Streptozotocin (STZ) Preparation: Prepare a fresh solution of STZ in 0.1 M citrate (B86180) buffer (pH 4.5) immediately before injection.

-

Induction: Administer multiple low doses of STZ (e.g., 40-50 mg/kg body weight) intraperitoneally for 5 consecutive days.

-

Blood Glucose Monitoring: Monitor blood glucose levels from tail vein blood starting 7 days after the last STZ injection. Mice with non-fasting blood glucose levels >250 mg/dL are considered diabetic.

-

LSF Treatment: Begin LSF administration (e.g., 50 mg/kg, intraperitoneally, daily) at a predetermined time point relative to STZ induction (e.g., before, during, or after).

Collagen-Induced Arthritis (CIA) in Mice

-

Animals: Use DBA/1 mice, 8-10 weeks of age.

-

Collagen Emulsion Preparation: Emulsify bovine type II collagen with an equal volume of Complete Freund's Adjuvant (CFA).

-

Primary Immunization: On day 0, inject 100 µL of the emulsion intradermally at the base of the tail.

-

Booster Immunization: On day 21, administer a booster injection of 100 µL of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

-

Arthritis Scoring: Begin scoring for signs of arthritis from day 21. A common scoring system is as follows: 0 = no swelling or erythema; 1 = mild swelling and/or erythema of the wrist or ankle; 2 = moderate swelling and erythema of the wrist or ankle; 3 = severe swelling and erythema of the entire paw; 4 = maximal swelling and erythema with joint rigidity. The maximum score per mouse is 16.

-

LSF Treatment: Initiate LSF treatment at a specified time point (e.g., from the day of primary immunization or upon the onset of clinical signs).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Add serially diluted standards and experimental samples (serum or cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Enzyme and Substrate Reaction: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. After another wash, add a substrate solution (e.g., TMB).

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Quantification: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the experimental samples.

Conclusion

This compound demonstrates significant therapeutic potential in preclinical models of autoimmune disease through its targeted inhibition of pro-inflammatory signaling pathways. Its ability to modulate the IL-12/STAT4 axis, reduce the production of key inflammatory cytokines, and influence the p38 MAPK pathway underscores its multifaceted mechanism of action. The data presented in this guide highlight the promise of LSF as a lead compound for the development of novel therapies for a range of autoimmune disorders. Further research is warranted to fully elucidate its mechanism of action, particularly its effects on the NF-κB and STAT3 pathways, and to expand its evaluation in a broader array of autoimmune disease models to translate these promising preclinical findings into clinical applications.

References

- 1. Inhibition of STAT4 activation by lisofylline is associated with the protection of autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Inhibition of T cell signaling by immunophilin-ligand complexes correlates with loss of calcineurin phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lisofylline, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of autoimmunity in MRL/lpr mice and the effects of drugs on this murine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel inhibitors of cytokine-induced IkappaBalpha phosphorylation and endothelial cell adhesion molecule expression show anti-inflammatory effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the System: A Technical Guide to (+/-)-Lisofylline Pharmacokinetics and Bioavailability in Rodents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of (+/-)-Lisofylline (LSF) in rodent models. LSF, an active metabolite of pentoxifylline (B538998), is an anti-inflammatory agent that has been investigated for its therapeutic potential in various conditions, including type 1 diabetes.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical rodent models is crucial for its development and for translating findings to clinical applications.

Pharmacokinetics in Rodent Models

The pharmacokinetic profile of lisofylline has been characterized in both rats and mice, revealing important species-specific differences and route-dependent absorption and disposition.

Rat Models

Studies in Wistar rats have explored the pharmacokinetics of LSF following intravenous (IV), oral (PO), and subcutaneous (SC) administration.[3][4] The research indicates that inflammatory conditions can significantly alter the pharmacokinetic parameters of LSF in rats.[3][4]

Data Summary: Pharmacokinetic Parameters of Lisofylline in Rats

| Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) | Reference |

| Intravenous | 25 mg/kg | - | - | - | - | 100 | [5] |

| Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Poor | [3][4] |

| Subcutaneous | Data not available | Data not available | Data not available | Data not available | Data not available | High | [3][4] |

Mouse Models

In male CD-1 mice, the pharmacokinetics of LSF have been evaluated after both oral and intravenous administration.[6] Pharmacokinetic modeling suggests that a two-compartment model with first-order absorption and Michaelis-Menten type elimination best describes the concentration-time data for LSF.[6] Furthermore, a physiologically based pharmacokinetic (PBPK) model has been developed to characterize LSF disposition in mice and to extrapolate these findings to humans.[2]

Data Summary: Pharmacokinetic Parameters of Lisofylline in Mice

| Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) | Reference |

| Intravenous | Data not available | - | - | - | - | 100 | [2][6] |

| Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Poor | [1] |

Bioavailability in Rodents

The bioavailability of lisofylline is highly dependent on the route of administration. In rats, subcutaneous administration is favored over oral administration due to higher bioavailability and faster absorption.[3][4] The oral bioavailability of LSF is generally considered to be low, which may limit its clinical utility and has prompted the development of more potent analogs with improved pharmacokinetic profiles.[1]

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies of lisofylline in rodents.

Animal Models

-

Rats: Male Wistar rats have been utilized in pharmacokinetic studies.[3] In some studies, inflammatory disorders such as multiple organ dysfunction syndrome and severe sepsis were induced to evaluate their impact on LSF pharmacokinetics.[3][4]

-

Mice: Male CD-1 mice have been used to develop pharmacokinetic models for LSF.[6] Non-obese diabetic (NOD) mice have also been used to study the efficacy of LSF in preventing type 1 diabetes.[7]

Drug Administration and Sample Collection

A general workflow for a rodent pharmacokinetic study is illustrated in the diagram below.

Caption: General experimental workflow for a rodent pharmacokinetic study.

-

Intravenous (IV): Administered as a bolus injection, typically into the tail vein of mice or rats.[5][6][8]

-

Oral (PO): Administered via oral gavage to ensure accurate dosing.[3][4][8]

-

Subcutaneous (SC): Injected into the loose skin on the back of the animal.[3][4]

-

Intraperitoneal (IP): Injected into the peritoneal cavity.[8]

Analytical Methodology

A common method for the quantification of lisofylline in rodent plasma is High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.[5]

-

Sample Preparation: A liquid-liquid extraction (LLE) method is typically used to extract LSF and an internal standard from plasma samples. Methylene chloride is a commonly used extraction solvent.[5]

-

Chromatographic Separation: Separation is achieved on a C18 reverse-phase column with an isocratic mobile phase, such as a mixture of methanol (B129727) and water.[5]

-

Detection: The concentration of LSF is determined by monitoring the UV absorbance at a specific wavelength, typically around 273 nm.[5]

The development of such analytical methods is crucial for accurate pharmacokinetic analysis, with a focus on minimizing sample volume, simplifying the extraction process, and ensuring selectivity and cost-effectiveness.[5]

References

- 1. Synthesis and biological evaluation of lisofylline (LSF) analogs as a potential treatment for Type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiologically based modeling of lisofylline pharmacokinetics following intravenous administration in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Simultaneous estimation of lisofylline and pentoxifylline in rat plasma by high performance liquid chromatography-photodiode array detector and its application to pharmacokinetics in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic modelling of pentoxifylline and lisofylline after oral and intravenous administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The anti-inflammatory compound lisofylline prevents Type I diabetes in non-obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rjptsimlab.com [rjptsimlab.com]

The Immunomodulatory Effects of (+/-)-Lisofylline on Cytokine Production in Primary Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Lisofylline (LSF), a synthetic methylxanthine derivative, has demonstrated significant immunomodulatory properties, particularly in the context of mitigating inflammatory responses. This document provides a comprehensive technical overview of the effects of LSF on cytokine production in primary cells. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways. This guide is intended to serve as a resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are investigating the therapeutic potential of LSF.

Introduction

Excessive production of pro-inflammatory cytokines is a hallmark of numerous autoimmune and inflammatory diseases.[1] this compound has emerged as a promising small molecule with the ability to suppress the production of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interferon-gamma (IFN-γ).[1][2] Conversely, LSF has also been shown to enhance the production of the anti-inflammatory cytokine interleukin-10 (IL-10) under certain conditions.[3] This dual activity suggests a nuanced mechanism of action that goes beyond simple immunosuppression, pointing towards a role in rebalancing the immune response. This guide delves into the quantitative effects of LSF on cytokine production in primary cells, the methodologies used to ascertain these effects, and the molecular pathways through which LSF exerts its influence.

Quantitative Effects of Lisofylline on Cytokine Production

The following tables summarize the quantitative data from studies investigating the impact of this compound on cytokine production in various primary cell types.

Table 1: Effect of Lisofylline on Cytokine Production in Human Leukocytes

| Stimulant | Cytokine | Treatment | Concentration (pg/mL) | Percent Inhibition/Enhancement | Reference |

| LPS | TNF-α | Control | 5500 ± 500 | - | [3] |

| LSF (100 µg/mL) | 2000 ± 300 | 63.6% Inhibition | [3] | ||

| LPS | IL-1β | Control | 4500 ± 400 | - | [3] |

| LSF (100 µg/mL) | 2500 ± 300 | 44.4% Inhibition | [3] | ||

| S. pneumoniae | IL-10 | Control (24h) | 100 ± 20 | - | [3] |

| LSF (100 µg/mL) | 400 ± 50 | 300% Enhancement | [3] | ||

| IL-10 | Control (48h) | 250 ± 40 | - | [3] | |

| LSF (100 µg/mL) | 500 ± 60 | 100% Enhancement | [3] |

Table 2: Effect of Lisofylline on Pro-inflammatory Cytokine-Induced Pancreatic β-Cell Dysfunction

| Condition | Parameter | Measurement | Result | Reference |

| Cytokine Mix | Basal Insulin Secretion | ng/mL·h | 7.8 ± 0.30 | [4] |

| Cytokine Mix + LSF (30 µM) | Basal Insulin Secretion | ng/mL·h | Restored to control levels | [4] |

| Control | Basal Insulin Secretion | ng/mL·h | 10.0 ± 0.46 | [4] |

| Cytokine Mix | Glucose-Stimulated Insulin Secretion | ng/mL·h | 11.6 ± 0.86 | [4] |

| Cytokine Mix + LSF (30 µM) | Glucose-Stimulated Insulin Secretion | ng/mL·h | Restored to control levels | [4] |

| Control | Glucose-Stimulated Insulin Secretion | ng/mL·h | 17.4 ± 1.86 | [4] |

| Cytokine Mix | Cell Viability (MTT Metabolism) | % of Control | Reduced | [4] |

| Cytokine Mix + LSF | Cell Viability (MTT Metabolism) | % of Control | Restored to control levels | [4] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data tables.

Quantification of Cytokine Production by ELISA (Enzyme-Linked Immunosorbent Assay)

This protocol is a general guideline for measuring TNF-α concentrations in cell culture supernatants.

Materials:

-

96-well ELISA plate coated with anti-human TNF-α capture antibody

-

Cell culture supernatants (samples)

-

Recombinant human TNF-α standard

-

Biotinylated anti-human TNF-α detection antibody

-

Streptavidin-HRP (Horseradish Peroxidase)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 1% BSA)

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare all reagents, including standards and samples, according to the manufacturer's instructions. Create a standard curve by performing serial dilutions of the recombinant TNF-α.

-

Sample Addition: Add 100 µL of standards and cell culture supernatant samples to the appropriate wells of the ELISA plate.

-

Incubation: Cover the plate and incubate for 2 hours at room temperature.

-

Washing: Aspirate the contents of the wells and wash each well three times with 300 µL of wash buffer.

-

Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.

-

Incubation: Cover the plate and incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step as described in step 4.

-

Streptavidin-HRP: Add 100 µL of Streptavidin-HRP solution to each well.

-

Incubation: Cover the plate and incubate for 20 minutes at room temperature in the dark.

-

Washing: Repeat the washing step as described in step 4.

-

Substrate Development: Add 100 µL of TMB substrate solution to each well.

-

Incubation: Incubate the plate for 15-30 minutes at room temperature in the dark, allowing for color development.

-

Stopping the Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.

-

Reading: Read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of TNF-α in the samples by interpolating from the standard curve.

Quantification of Cytokine Production by RIA (Radioimmunoassay)

This protocol provides a general outline for measuring cytokine levels, such as IL-1β.

Materials:

-

Antibody-coated tubes specific for the cytokine of interest (e.g., IL-1β)

-

Radiolabeled cytokine (tracer)

-

Unlabeled cytokine standard

-

Samples (e.g., cell culture supernatants)

-

Precipitating reagent (e.g., second antibody or polyethylene (B3416737) glycol)

-

Gamma counter

Procedure:

-

Assay Setup: Pipette a known concentration of the specific antibody into reaction tubes.

-

Competitive Binding: Add a known amount of radiolabeled cytokine (tracer) and the unlabeled standard or sample to the tubes.

-

Incubation: Incubate the tubes to allow the labeled and unlabeled cytokine to compete for binding to the antibody.

-

Precipitation: Add a precipitating reagent to separate the antibody-bound cytokine from the free cytokine.

-

Centrifugation: Centrifuge the tubes to pellet the antibody-bound complex.

-

Aspiration: Carefully aspirate the supernatant containing the free cytokine.

-

Counting: Measure the radioactivity of the pellet using a gamma counter.

-

Data Analysis: Generate a standard curve by plotting the percentage of bound tracer against the concentration of the unlabeled standard. Determine the cytokine concentration in the samples by comparing their radioactivity to the standard curve.

Cell Viability Assessment by MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well cell culture plate

-

Primary cells

-

This compound and/or cytokine stimulants

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of LSF, with or without cytokine stimulants, for the desired duration (e.g., 24-48 hours). Include untreated control wells.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Reading: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

Signaling Pathways Modulated by Lisofylline

This compound exerts its immunomodulatory effects by targeting specific intracellular signaling pathways involved in cytokine production. The following diagrams illustrate the key pathways affected by LSF.

Experimental Workflow for Assessing LSF Effects on Cytokine Production

Caption: Workflow for studying LSF's effects on primary cells.

Inhibition of the IL-12/STAT4 Signaling Pathway by Lisofylline

Caption: LSF inhibits IL-12-mediated STAT4 activation.

Modulation of the p38 MAPK and CREB Signaling Pathways by Lisofylline

Caption: LSF reduces p38 MAPK and CREB phosphorylation.

Conclusion

This compound demonstrates potent immunomodulatory effects on primary cells by inhibiting the production of key pro-inflammatory cytokines while, in some contexts, enhancing anti-inflammatory cytokine secretion. The data presented in this guide highlight its potential as a therapeutic agent for inflammatory and autoimmune disorders. The detailed experimental protocols provide a framework for further investigation into its mechanisms of action, and the signaling pathway diagrams offer a visual representation of its molecular targets. Further research is warranted to fully elucidate the therapeutic applications of LSF and to translate these preclinical findings into clinical practice.

References

- 1. Inhibition of STAT4 activation by lisofylline is associated with the protection of autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3hbiomedical.com [3hbiomedical.com]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and Development of Lisofylline: A Technical Guide for Therapeutic Research

An In-depth Examination of a Novel Anti-Inflammatory and Immunomodulatory Agent

Originally synthesized as a derivative of pentoxifylline (B538998), Lisofylline (LSF) has emerged as a compound of significant interest for its potent anti-inflammatory and immunomodulatory properties.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of Lisofylline, with a focus on its potential as a therapeutic agent for autoimmune diseases, particularly type 1 diabetes mellitus.[2][3]

Introduction to Lisofylline

Lisofylline, chemically known as 1-(5-R-hydroxyhexyl)-3,7-dimethylxanthine, is a synthetic small molecule that has demonstrated a unique ability to modulate immune responses and protect cells from inflammatory damage.[1][4] Unlike many conventional anti-inflammatory drugs, Lisofylline targets specific intracellular signaling pathways involved in the production of pro-inflammatory cytokines and the activation of immune cells.[3] Its development has been driven by the need for more targeted therapies for conditions characterized by chronic inflammation and autoimmune-mediated tissue destruction.[3]

Mechanism of Action

Lisofylline exerts its therapeutic effects through a multi-faceted mechanism of action that involves the inhibition of key inflammatory pathways and the promotion of cellular metabolic health.

2.1. Inhibition of Pro-inflammatory Cytokine Signaling: A primary mechanism of Lisofylline is its ability to suppress the production and action of pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). This is achieved, in part, by blocking the Interleukin-12 (IL-12) signaling pathway and the subsequent activation of the STAT4 transcription factor, a critical step in the differentiation of T-helper 1 (Th1) cells which are key drivers of autoimmune responses.[1][5]

2.2. Modulation of MAP Kinase and AMPK Signaling: Research has shown that Lisofylline can modulate the p38 MAP kinase (MAPK) pathway, which is involved in cellular responses to stress and inflammation.[6] By regulating this pathway, Lisofylline can reduce the expression of inflammatory mediators. Furthermore, Lisofylline has been found to activate the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy metabolism.[7][8] Activation of AMPK can enhance mitochondrial function and protect cells from apoptosis.[7]

2.3. Protection of Pancreatic β-cells: In the context of type 1 diabetes, Lisofylline has been shown to directly protect pancreatic β-cells from cytokine-induced damage. It achieves this by promoting mitochondrial metabolism and restoring insulin (B600854) secretion in the presence of inflammatory cytokines.[9]

Signaling Pathways Modulated by Lisofylline

Preclinical Studies

The therapeutic potential of Lisofylline has been extensively evaluated in a variety of preclinical models, with a primary focus on autoimmune diabetes.

3.1. In Vitro Studies:

-

INS-1 Pancreatic β-cell Line: In vitro experiments using the INS-1 rat insulinoma cell line have been instrumental in elucidating the protective effects of Lisofylline on pancreatic β-cells. These studies have demonstrated that Lisofylline can rescue β-cells from apoptosis induced by a cocktail of pro-inflammatory cytokines (IL-1β, IFNγ, and TNFα) and restore glucose-stimulated insulin secretion.[9]

3.2. In Vivo Studies:

-

Non-Obese Diabetic (NOD) Mice: The NOD mouse is a well-established animal model for spontaneous autoimmune type 1 diabetes. Studies in NOD mice have shown that administration of Lisofylline can significantly reduce the incidence of diabetes. This protective effect is associated with a reduction in insulitis (inflammation of the pancreatic islets) and suppression of pro-inflammatory cytokine production.[10]

-

Streptozotocin (STZ)-Induced Diabetes: In models where diabetes is induced by the β-cell toxin streptozotocin, Lisofylline treatment has been shown to improve glucose tolerance and enhance insulin secretion.[7] For instance, one study reported a significant reduction in diabetes incidence from 91.6% in control animals to 25% in Lisofylline-treated mice.[9]

Table 1: Summary of Key Preclinical Studies of Lisofylline

| Model System | Key Findings | Quantitative Data Highlights | Reference(s) |

| In Vitro | |||

| INS-1 Pancreatic β-cell Line | Protects against cytokine-induced apoptosis; Restores glucose-stimulated insulin secretion; Promotes mitochondrial metabolism. | Cytokine-induced reduction in insulin secretion reversed by Lisofylline. | [9] |

| In Vivo | |||

| Non-Obese Diabetic (NOD) Mice | Reduces incidence of autoimmune diabetes; Decreases insulitis; Suppresses pro-inflammatory cytokine production. | - | [10] |

| Streptozotocin (STZ)-Induced Diabetic Mice | Significantly reduces the incidence of diabetes. | Diabetes incidence reduced from 91.6% (control) to 25% (Lisofylline-treated). | [9] |

| Streptozotocin (STZ)-Induced Diabetic Rats | Improves oral glucose tolerance; Enhances insulin secretion. | - | [7] |

Clinical Development

The promising preclinical data for Lisofylline led to its evaluation in human clinical trials for various inflammatory conditions.

-

Acute Respiratory Distress Syndrome (ARDS): A randomized, placebo-controlled trial was conducted to evaluate the efficacy of Lisofylline in patients with ARDS. However, the trial was stopped for futility as there was no significant difference in 28-day mortality between the Lisofylline and placebo groups.[11] The dosage used in this trial was 3 mg/kg administered intravenously every 6 hours.[11]

-

Type 1 Diabetes Mellitus: A clinical trial (NCT01603121) was conducted to investigate the safety, tolerability, and bioavailability of Lisofylline in subjects with type 1 diabetes. This study evaluated both continuous subcutaneous (12 mg/kg) and intravenous (9 mg/kg) administration. The trial was completed, providing valuable pharmacokinetic and safety data for the use of Lisofylline in this patient population.

Table 2: Summary of Lisofylline Clinical Trials

| Condition | Trial Identifier | Phase | Dosage | Key Outcomes | Status | Reference(s) |

| Acute Respiratory Distress Syndrome (ARDS) | - | Phase III | 3 mg/kg IV every 6 hours | No significant difference in 28-day mortality compared to placebo. | Terminated | [11] |

| Type 1 Diabetes Mellitus | NCT01603121 | Phase I | 12 mg/kg SC (continuous); 9 mg/kg IV (continuous) | Assessed safety, tolerability, and bioavailability. | Completed | - |

Experimental Protocols

This section provides an overview of the methodologies used in key preclinical studies of Lisofylline.

5.1. In Vitro INS-1 Cell Viability and Function Assays

-

Cell Culture: INS-1 cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and other necessary reagents.

-

Cytokine Treatment: To mimic an inflammatory environment, cells are treated with a cocktail of recombinant cytokines (e.g., IL-1β, IFNγ, TNFα) with or without varying concentrations of Lisofylline for a specified period (e.g., 18 hours).

-

Insulin Secretion Assay: Following treatment, insulin secretion is measured in response to glucose stimulation. This is typically done using a Radioimmunoassay (RIA) to quantify the amount of insulin released into the culture medium.

-

Cell Viability and Apoptosis Assays: Cell viability can be assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity. Apoptosis can be quantified using techniques like TUNEL staining or flow cytometry with Annexin V/Propidium Iodide staining.

-

Mitochondrial Function: Intracellular ATP levels can be measured using a luciferase-based assay to assess mitochondrial health.

5.2. In Vivo Streptozotocin (STZ)-Induced Diabetes Model

-

Animal Model: Male rats (e.g., Wistar or Sprague-Dawley) are typically used.

-

Induction of Diabetes: Diabetes is induced by a single intravenous injection of STZ (e.g., 35 mg/kg body weight). Blood glucose levels are monitored to confirm the onset of diabetes.

-

Lisofylline Treatment: Following the induction of diabetes, animals are treated with Lisofylline (e.g., 25 mg/kg body weight, twice daily) or a vehicle control for a specified duration.

-

Monitoring: Body weight, food and water intake, and blood glucose levels are monitored regularly.

-

Oral Glucose Tolerance Test (OGTT): An OGTT is performed to assess the animal's ability to clear a glucose load, providing a measure of glucose metabolism and insulin sensitivity.

-

Tissue Analysis: At the end of the study, pancreatic tissue can be collected for histological analysis (e.g., H&E staining to assess islet morphology and immunohistochemistry to detect insulin and inflammatory markers).

Experimental Workflow for Preclinical Evaluation of Lisofylline

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. academic.oup.com [academic.oup.com]

- 3. The anti-inflammatory compound lisofylline prevents Type I diabetes in non-obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lisofylline | C13H20N4O3 | CID 501254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Inhibition of STAT4 activation by lisofylline is associated with the protection of autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Randomized, placebo-controlled trial of lisofylline for early treatment of acute lung injury and acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lisofylline, a novel anti-inflammatory agent, enhances glucose-stimulated insulin secretion in vivo and in vitro: studies in prediabetic and normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physiologically based modeling of lisofylline pharmacokinetics following intravenous administration in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The novel anti-inflammatory compound, lisofylline, prevents diabetes in multiple low-dose streptozotocin-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The phosphodiesterase inhibitors pentoxifylline and rolipram prevent diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prospective randomized trial of lisofylline for the prevention of toxicities of high-dose interleukin 2 therapy in advanced renal cancer and malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Protective Effects of (+/-)-Lisofylline on Mitochondrial Function in Pancreatic Beta-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proinflammatory cytokines are key mediators in the pathogenesis of type 1 diabetes, leading to pancreatic beta-cell dysfunction and apoptosis. A critical target in this process is the mitochondrion, the cellular powerhouse responsible for ATP production, which is essential for glucose-stimulated insulin (B600854) secretion (GSIS). The novel anti-inflammatory agent, (+/-)-Lisofylline (LSF), has demonstrated a protective role against cytokine-induced beta-cell damage. This technical guide provides an in-depth analysis of LSF's impact on mitochondrial function in pancreatic beta-cells, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. Evidence suggests that LSF confers its protective effects by promoting mitochondrial metabolism, thereby preserving cellular energy homeostasis and insulin secretory capacity in the face of inflammatory assault.

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data on the impact of a combination of proinflammatory cytokines (IL-1β, TNFα, and IFNγ) and/or this compound on the function and viability of the rat insulinoma cell line, INS-1.

Table 1: Effect of Cytokines and LSF on Insulin Secretion in INS-1 Cells [1]

| Treatment Condition | Basal Insulin Secretion (ng/mL/h) | Glucose-Stimulated Insulin Secretion (ng/mL/h) |

| Control | 10.0 ± 0.46 | 17.4 ± 1.86 |

| Cytokines | 7.8 ± 0.30 | 11.6 ± 0.86 |

| Cytokines + LSF (30 µM) | Restored to control levels | Restored to control levels |

| LSF (30 µM) alone | Increased | Increased |

Table 2: Effect of Cytokines and LSF on Mitochondrial Metabolism (MTT Assay) in INS-1 Cells [2]

| Treatment Condition | Basal MTT Metabolism (% of Control) | Glucose-Stimulated MTT Metabolism (% of Control) |

| Control | 100 | 100 |

| Cytokines | 66.4 | 55.6 |

| Cytokines + LSF (20 µM) | Prevented reduction | Prevented reduction |

| LSF (20 µM) alone | 117.3 | 116.2 |

Table 3: Effect of Cytokines and LSF on Intracellular ATP Levels in INS-1 Cells [2][3]

| Treatment Condition | Basal Intracellular ATP (% of Control) | Glucose-Stimulated Intracellular ATP (% of Control) |

| Control | 100 | 100 |

| Cytokines | 56.5 | 69.2 |

| Cytokines + LSF (30 µM) | 96.7 | 93.2 |

| LSF (30 µM) alone | Consistently elevated | Consistently elevated |

Signaling Pathways

The following diagrams illustrate the signaling pathways involved in cytokine-induced pancreatic beta-cell damage and the proposed mechanism of action for this compound.

Caption: Cytokine-induced beta-cell damage pathway and LSF intervention.

Experimental Workflows

The following diagram outlines a typical experimental workflow for assessing the impact of this compound on mitochondrial function in pancreatic beta-cells under cytokine-induced stress.

Caption: Experimental workflow for assessing LSF's effects.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative analysis.

Cell Culture

The INS-1 rat insulinoma cell line is utilized for these studies.[4][5]

-

Growth Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 10 mM HEPES, 1 mM sodium pyruvate, 2 mM L-glutamine, and 50 µM β-mercaptoethanol.[6]

-

Culture Conditions: Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.[4]

-

Sub-culturing: Cells are passaged at a 1:3 split ratio when they reach 80-90% confluency.[4] Adherent cells are detached using a suitable dissociation reagent like Accutase or Trypsin-EDTA.[6]

Insulin Secretion Assay (Radioimmunoassay - RIA)

This protocol is for measuring static insulin secretion from INS-1 cells.[7][8]

-

Cell Seeding: Seed INS-1 cells in 24-well plates at a density that allows them to be confluent on the day of the assay.

-

Pre-incubation: On the day of the assay, wash the cells twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose. Then, pre-incubate the cells in the same buffer for 2 hours at 37°C to allow them to reach a basal state of insulin secretion.

-

Stimulation: After pre-incubation, aspirate the buffer and add fresh KRB buffer with the respective treatment conditions:

-

Basal: KRB with 2.8 mM glucose.

-

Stimulated: KRB with 16.7 mM glucose.

-

Treatment groups will also contain the specified concentrations of cytokines and/or LSF.

-

-

Incubation: Incubate the cells for 1 hour at 37°C.

-

Sample Collection: Collect the supernatant from each well.

-

Insulin Measurement: Determine the insulin concentration in the supernatant using a commercially available rat insulin RIA kit, following the manufacturer's instructions.[9][10]

Mitochondrial Metabolism Assay (MTT Assay)

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases, which reflects cellular metabolic activity.[11][12][13]

-

Cell Seeding: Plate INS-1 cells in a 96-well plate and culture overnight.

-

Treatment: Expose the cells to the different treatment conditions (control, cytokines, cytokines + LSF, LSF alone) for the desired duration (e.g., 18 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

Intracellular ATP Level Measurement

This assay utilizes the luciferase enzyme, which catalyzes the production of light from ATP and luciferin.[14][15][16][17]

-

Cell Seeding and Treatment: Plate and treat INS-1 cells in a 96-well plate as described for the MTT assay.

-

Cell Lysis: After treatment, lyse the cells according to the ATP assay kit manufacturer's instructions to release the intracellular ATP.

-

Luciferase Reaction: Add the luciferase-luciferin reagent to each well.

-

Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.

-

Standard Curve: Generate a standard curve with known ATP concentrations to quantify the ATP levels in the cell lysates.

Mitochondrial Membrane Potential (ΔΨm) Assay

The fluorescent dye JC-1 is used to measure changes in mitochondrial membrane potential.[18][19][20][21][22] In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Cell Seeding and Treatment: Culture and treat INS-1 cells on glass coverslips or in a black-walled 96-well plate.

-

JC-1 Staining: After treatment, incubate the cells with JC-1 dye (typically 1-10 µM) in culture medium for 15-30 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove the excess dye.

-

Fluorescence Measurement:

-

Microscopy: Visualize the cells using a fluorescence microscope with filters for green (monomers) and red (aggregates) fluorescence.

-

Plate Reader: Measure the fluorescence intensity at the appropriate excitation/emission wavelengths for JC-1 monomers (e.g., ~485/535 nm) and aggregates (e.g., ~535/595 nm).

-

-

Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.

Conclusion

The presented data and methodologies provide a comprehensive overview of the protective effects of this compound on pancreatic beta-cell mitochondrial function in the context of proinflammatory cytokine-induced stress. LSF demonstrates a clear ability to counteract the detrimental effects of cytokines on insulin secretion, mitochondrial metabolic activity, and cellular ATP levels.[1][23] These findings underscore the potential of LSF as a therapeutic agent for preserving beta-cell function in inflammatory conditions such as type 1 diabetes. The detailed protocols and visual aids included in this guide are intended to facilitate further research into the mechanisms of LSF action and its development as a potential clinical candidate.

References

- 1. Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. INS-1 Cell Line - Central to Diabetes Research and Beta-Cell Function [cytion.com]

- 5. accegen.com [accegen.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Static insulin secretion analysis of isolated islets [protocols.io]

- 8. Development of a Rapid Insulin Assay by Homogenous Time-Resolved Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The development of a homologous teleost insulin radioimmunoassay and its use in the study of adrenaline on insulin secretion from isolated pancreatic islet tissue of the rainbow trout, Salmo gairdinerii (R.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ibl-america.com [ibl-america.com]

- 11. In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 14. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ATP assay [protocols.io]

- 16. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. researchgate.net [researchgate.net]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 22. abcam.com [abcam.com]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for (+/-)-Lisofylline in Murine Sepsis Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of (+/-)-Lisofylline (LSF) in established mouse models of sepsis. The protocols detailed below are synthesized from peer-reviewed literature and are intended to offer a standardized framework for investigating the therapeutic potential of LSF in preclinical sepsis research.

Introduction